molecular formula C7H4FN3O2 B13928353 7-fluoro-4-nitro-1H-indazole

7-fluoro-4-nitro-1H-indazole

Cat. No.: B13928353
M. Wt: 181.12 g/mol
InChI Key: AFRBFDCKBJOMFE-UHFFFAOYSA-N
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Description

7-Fluoro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both fluorine and nitro groups in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-nitro-1H-indazole typically involves the nitration of 7-fluoro-1H-indazole. This can be achieved through the reaction of 7-fluoro-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoro-4-nitro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-4-nitro-1H-indazole is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

    4-Fluoro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-Nitro-1H-indazole: Lacks the fluorine atom, which may affect its biological activity and binding affinity.

    7-Fluoro-1H-indazole:

Uniqueness: 7-Fluoro-4-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

7-fluoro-4-nitro-1H-indazole

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)4-3-9-10-7(4)5/h1-3H,(H,9,10)

InChI Key

AFRBFDCKBJOMFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=NN2)F

Origin of Product

United States

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